molecular formula C14H15BrN2O3S B497929 4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915933-64-1

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B497929
CAS RN: 915933-64-1
M. Wt: 371.25g/mol
InChI Key: WIFHQNDYQSRNIN-UHFFFAOYSA-N
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Description

“4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C14H15BrN2O3S. It contains a benzenesulfonamide core, with a bromine atom and an ethoxy group attached to the benzene ring, and a 3-methyl-2-pyridinyl group attached to the sulfonamide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and others are not available in the sources I found .

Mechanism of Action

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide 41-2272 activates the NO-sensitive sGC enzyme, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates various physiological processes, including vasodilation, smooth muscle relaxation, and platelet inhibition. By increasing cGMP levels, this compound 41-2272 promotes vasodilation and improves blood flow to various organs.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs. It has also been shown to improve cardiac function in heart failure models and to increase penile blood flow in erectile dysfunction models. This compound 41-2272 has been investigated for its potential neuroprotective effects in stroke and traumatic brain injury models, where it has been shown to reduce brain damage and improve neurological function.

Advantages and Limitations for Lab Experiments

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide 41-2272 is a potent and selective activator of the NO-sensitive sGC enzyme, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. Its high yield and purity make it readily available for research purposes. However, this compound 41-2272 has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. In addition, its potency may lead to non-specific effects at high concentrations, which should be taken into consideration when interpreting experimental results.

Future Directions

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide 41-2272 has shown promising results in various preclinical models, and its potential therapeutic applications in pulmonary hypertension, heart failure, and erectile dysfunction are currently being investigated in clinical trials. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound 41-2272 to improve its efficacy and safety. In addition, the potential neuroprotective effects of this compound 41-2272 should be further investigated in clinical trials. Finally, the role of cGMP signaling in other physiological processes, such as inflammation and cancer, should be explored using this compound 41-2272 as a tool.

Synthesis Methods

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide 41-2272 can be synthesized by reacting 4-bromo-3-nitrobenzenesulfonamide with 3-methyl-2-pyridinamine in the presence of sodium ethoxide. The resulting intermediate is then treated with ethyl iodide to yield the final product. The synthesis of this compound 41-2272 has been optimized for high yield and purity, making it readily available for research purposes.

Scientific Research Applications

4-bromo-3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent vasodilator, which makes it a promising candidate for the treatment of pulmonary hypertension and heart failure. In addition, this compound 41-2272 has been shown to improve erectile function by increasing penile blood flow. It has also been investigated for its potential neuroprotective effects in stroke and traumatic brain injury.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-bromo-3-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHQNDYQSRNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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